molecular formula C16H22BNO3S B2672925 11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide CAS No. 2169311-10-6

11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6lambda6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide

Cat. No.: B2672925
CAS No.: 2169311-10-6
M. Wt: 319.23
InChI Key: ALQMZFGXDIZJJD-UHFFFAOYSA-N
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Description

Compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in reactions involving boronic acids . They are typically colorless to yellow liquids or solids .


Synthesis Analysis

The synthesis of these compounds often involves the reaction of a suitable organic compound with a boronic acid or boronic ester . The exact method would depend on the specific compound being synthesized.


Molecular Structure Analysis

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group consists of a boron atom bonded to two oxygen atoms and a carbon ring. The carbon ring is substituted with methyl groups .


Chemical Reactions Analysis

These compounds can participate in various chemical reactions, including coupling reactions with aryl iodides . They can also undergo hydroboration, a reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon multiple bond .


Physical and Chemical Properties Analysis

These compounds are typically stable under normal conditions. They have a relatively high boiling point due to the presence of the boron-oxygen and carbon-carbon bonds .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

Complex organoboron compounds and heterocyclic molecules are often synthesized through intricate reactions that provide valuable insights into the molecular architecture and reactivity of these compounds. For instance, the synthesis and reaction dynamics of various cyclic compounds, including tetraazahomoadamantane derivatives and nitrogen-bridged heterocycles, demonstrate the versatility of these methods in creating complex molecular structures (Kang et al., 1973; Kakehi et al., 1995). These syntheses often involve rearrangements and reactions that can be applied to a wide range of chemical research, including the development of new materials and understanding the fundamental aspects of chemical reactivity.

Applications in Material Science and Organic Electronics

Organoboron compounds and heterocyclic molecules similar to the query compound have been explored for their potential applications in material science, including the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). These materials are crucial for the development of organic electronics, offering possibilities for more efficient, flexible, and lightweight electronic devices. The detailed study of these compounds' synthesis and properties helps in advancing the understanding of organic semiconductor materials.

Structural and Mechanistic Insights

Research on organoboron compounds and related heterocycles often provides structural and mechanistic insights that are vital for the development of novel chemical reactions and materials. For example, studies on the dimerization of cyclopentadienyl ligands and the structural analysis of organoboron compounds reveal complex interactions and transformations that can be harnessed for synthesizing new compounds with desired properties (Belsky et al., 1999; Kliegel et al., 1992). These studies are fundamental to advancing chemical synthesis techniques and understanding the underlying principles of molecular chemistry.

Safety and Hazards

These compounds can cause skin and eye irritation. They may also be harmful if swallowed or inhaled . Proper safety precautions should be taken when handling these compounds.

Properties

IUPAC Name

11-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6λ6-thia-7-azatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraene 6-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3S/c1-15(2)16(3,4)21-17(20-15)11-7-8-13-12(10-11)14-6-5-9-22(14,19)18-13/h7-8,10,14H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQMZFGXDIZJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=S4(=O)C3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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